molecular formula C9H10O4 B13372227 (2-Hydroxy-3-methoxyphenyl)acetic acid CAS No. 19988-46-6

(2-Hydroxy-3-methoxyphenyl)acetic acid

Katalognummer: B13372227
CAS-Nummer: 19988-46-6
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: TUOUXQPLAUPJOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxy-3-methoxyphenyl)acetic acid is a methoxy-substituted phenylacetic acid derivative of interest in pharmacological and organic chemistry research. While specific biological data for this isomer is limited in the literature, studies on closely related hydroxyphenylacetic acids highlight their significant potential as a scaffold for developing novel bioactive compounds. Research on structural analogs suggests this compound could serve as a key intermediate in synthesizing more complex molecules. Recent studies have shown that lipophilic esters derived from hydroxyphenylacetic acids can exhibit enhanced in vitro antioxidant activity , as measured by DPPH and ABTS assays . Furthermore, such derivatives, particularly those with specific substitution patterns, have shown promising preliminary results as antibacterial agents against strains like Staphylococcus aureus and Escherichia coli . The compound's structure also relates it to metabolites of larger polyphenolic compounds, positioning it as a candidate for use in investigating the bioavailability and metabolic pathways of dietary phenols . This product is intended for research purposes as a chemical reference standard or synthetic building block. It is supplied For Research Use Only. Not for human or diagnostic use.

Eigenschaften

CAS-Nummer

19988-46-6

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

2-(2-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-3-6(9(7)12)5-8(10)11/h2-4,12H,5H2,1H3,(H,10,11)

InChI-Schlüssel

TUOUXQPLAUPJOT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1O)CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide to 2-(2-Hydroxy-3-methoxyphenyl)acetic Acid: Nomenclature, Analytics, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, phenylacetic acid derivatives serve as critical building blocks. Among these, 2-(2-hydroxy-3-methoxyphenyl)acetic acid (CAS: 19988-46-6) is a highly specialized intermediate. While it shares structural similarities with major biological metabolites, its primary industrial value lies in its application as a precursor for morphinan alkaloids via Bischler-Napieralski cyclization.

This whitepaper bridges the gap between theoretical nomenclature and practical bench-top application. By detailing the physicochemical profile, mechanistic pathways, and a self-validating experimental protocol, this guide provides a comprehensive framework for integrating this compound into advanced synthetic workflows.

Chemical Identity & Nomenclature

Understanding the precise nomenclature of this compound is critical to avoid isomer confusion, particularly with its well-known biological counterpart, homovanillic acid.

  • IUPAC Name: 2-(2-hydroxy-3-methoxyphenyl)acetic acid

    • Derivation: The principal functional group is the carboxylic acid, establishing "acetic acid" (or ethanoic acid) as the parent chain. The substituent on the alpha-carbon (position 2 of the acetic acid chain) is a phenyl ring. Numbering from the point of attachment, the phenyl ring contains a hydroxyl group (-OH) at position 2 and a methoxy group (-OCH3) at position 3.

  • Primary Synonyms:

    • ortho-Homovanillic acid: Homovanillic acid (HVA) is a major catecholamine metabolite with the structure 2-(4-hydroxy-3-methoxyphenyl)acetic acid. Shifting the hydroxyl group from the para (4) to the ortho (2) position yields this specific isomer.

    • 2-Hydroxy-3-methoxybenzeneacetic acid: An alternative, widely accepted IUPAC naming convention that uses "benzeneacetic acid" as the parent scaffold.

    • CAS Registry Number: 19988-46-6[1].

Physicochemical Profiling & Analytics

Accurate analytical characterization is the bedrock of reproducible synthesis. The table below synthesizes the quantitative data required for chromatographic and mass spectrometric tracking of the compound, grounded in data from the PubChemLite database[2].

Table 1: Quantitative Physicochemical & Analytical Parameters
ParameterValueAnalytical Significance
Molecular Formula C9H10O4Dictates the baseline isotopic distribution pattern.
Monoisotopic Mass 182.0579 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
[M+H]+ Adduct m/z 183.06518Primary target in positive ion mode LC-MS.
[M-H]- Adduct m/z 181.05062Primary target in negative ion mode; highly sensitive due to the ionizable phenolic proton.
XlogP (Predicted) 1.0Indicates moderate hydrophilicity; predicts early-to-mid elution on standard C18 reverse-phase HPLC columns.
Melting Point ~124°CHistorically validated; yields a characteristic green colorimetric response in a ferric chloride test due to the free phenol.
SMILES COC1=CC=CC(=C1O)CC(=O)OUsed for in silico modeling and cheminformatics queries.

Synthetic Pathways & Mechanistic Insights

In pharmaceutical development, 2-(2-hydroxy-3-methoxyphenyl)acetic acid is a pivotal intermediate in the synthesis of 3,4-dihydroisoquinolines—direct precursors to morphinan analgesics (e.g., codeine, hydrocodone, buprenorphine)[3].

The Causality of Phenol Protection

A critical mechanistic challenge arises during the amide coupling of this acid with phenethylamine derivatives. As detailed in European Patent EP2177504A1[3], reacting the unprotected 2-hydroxy-3-methoxyphenylacetic acid with an amine requires extreme thermal conditions (up to 200°C for 14 hours). The free phenolic hydroxyl group sterically and electronically hinders the subsequent Bischler-Napieralski cyclization.

Expert Insight: By protecting the phenol as an acetate (forming 2-acetoxy-3-methoxyphenylacetic acid), the electron-donating interference of the free -OH is masked. This simple modification drastically alters the reaction kinetics, allowing the cyclization to proceed via POCl3 at a mild 50°C–78°C in just 2 hours[3].

Pathway A 2-Hydroxy-3-methoxyphenylacetic acid (Unprotected Phenol) C Amide Intermediate A->C + Amine 140°C - 200°C 14 hours B 2-Acetoxy-3-methoxyphenylacetic acid (Protected Phenol) B->C + Amine 50°C - 78°C 2 hours D 3,4-Dihydroisoquinoline (Morphinan Precursor) C->D POCl3 Bischler-Napieralski

Caption: Kinetic impact of phenol protection on morphinan precursor synthesis.

Experimental Protocols: Self-Validating Amide Coupling

When protection of the phenol is not viable for downstream reasons, the direct thermal coupling of 2-(2-hydroxy-3-methoxyphenyl)acetic acid with 3-methoxyphenethylamine must be executed with strict environmental controls. The following protocol is designed as a self-validating system , ensuring that each step confirms its own success before progression.

Step-by-Step Methodology

Step 1: Reactant Preparation

  • Action: Charge a pressure-rated reaction vessel with equimolar amounts of 2-(2-hydroxy-3-methoxyphenyl)acetic acid and 3-methoxyphenethylamine.

  • Causality: An exact 1:1 stoichiometry is critical here; excess amine can lead to unwanted side reactions at extreme temperatures, while excess acid complicates the downstream basic workup.

Step 2: Inert Atmosphere Purge (Argon)

  • Action: Subject the vessel to three cycles of vacuum evacuation and argon backfilling.

  • Causality: The electron-rich nature of the ortho-hydroxy-methoxy substituted phenyl ring makes it highly susceptible to oxidative degradation (forming complex quinones) at temperatures ≥140°C. Argon completely displaces oxygen to prevent this degradation.

Step 3: Thermal Coupling

  • Action: Heat the sealed vessel to 140°C–200°C for 12–14 hours.

  • Causality: High thermal energy is required to drive off the water byproduct and shift the thermodynamic equilibrium toward the amide, overcoming the steric hindrance of the ortho-hydroxyl group.

Step 4: LC-MS Validation (The Self-Validating Check)

  • Action: Withdraw a 10 µL aliquot, dilute in LC-grade methanol, and analyze via LC-MS in negative ion mode.

  • Validation Criteria: The reaction is only considered complete when the m/z 181.05 [M-H]- peak (representing the unreacted starting acid) is reduced by >95% relative to the baseline.

  • Causality: Relying solely on a 14-hour timer is unreliable due to heat transfer variations in different reactor geometries. Mass spectrometric validation prevents yield loss during the subsequent cyclization phase.

Step 5: Product Isolation

  • Action: Cool the reactor to 50°C, dissolve the crude melt in ethyl acetate, and wash with 1M HCl followed by saturated NaHCO3. Crystallize the organic layer.

  • Causality: The acidic wash removes unreacted amine, while the basic wash removes any trace unreacted starting acid, yielding a highly pure amide intermediate.

Protocol S1 1. Reactant Preparation S2 2. Argon Purge S1->S2 S3 3. Thermal Coupling S2->S3 S4 4. LC-MS Validation S3->S4 S4->S3 [M-H]- detected (Incomplete) S5 5. Product Isolation S4->S5

Caption: Self-validating experimental workflow for thermal amide coupling.

References

  • Title: PubChemLite - 19988-46-6 (C9H10O4) Source: Université du Luxembourg (uni.lu) / PubChem Database URL: [Link]

  • Title: 2-(2-hydroxy-3-methoxyphenyl)acetic acid | 19988-46-6 Source: Molport Chemical Database URL: [Link]

  • Title: EP2177504A1 - Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans Source: Google Patents / European Patent Office URL
  • Title: The Structure of the Guaiacol "Mannich Bases" Source: Historical Chemical Literature (ElectronicsAndBooks) URL: [Link]

Sources

Technical Guide: Safety, Handling, and Synthetic Applications of (2-Hydroxy-3-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Hydroxy-3-methoxyphenyl)acetic acid is a highly specialized phenolic acid utilized primarily as a critical intermediate in the total synthesis of morphinan alkaloids (e.g., buprenorphine, codeine, and oxycodone)[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. Here, we analyze the physicochemical causality behind its handling requirements and provide self-validating experimental protocols for its application in Bischler-Napieralski cyclizations.

Chemical Identity & Structural Significance

The utility of (2-Hydroxy-3-methoxyphenyl)acetic acid lies in its precise substitution pattern. The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups activate the aromatic ring, which is an absolute mechanistic requirement for downstream electrophilic aromatic substitutions (specifically the Grewe cyclization) that form the morphinan skeleton[2].

Table 1: Physicochemical & Analytical Properties
PropertyValue / ObservationCausality / Significance
Chemical Formula C9H10O4Standard molecular composition.
Molecular Weight 182.17 g/mol Used for precise stoichiometric calculations.
Melting Point 124 °CDetermines physical state and thermal stability limits.
Appearance Waxy/Crystalline SolidHygroscopic tendencies require desiccated storage.
Analytical Validation Green color with FeCl₃The free phenolic -OH reacts with Ferric Chloride, providing a rapid qualitative validation step prior to synthesis.

Hazard Profile & Storage Causality

Handling this compound requires understanding the inherent reactivity of the ortho-methoxyphenol moiety.

  • Oxidative Degradation: The electron-rich phenol ring is highly susceptible to auto-oxidation, especially at elevated temperatures. Causality: Exposure to ambient oxygen during thermal reactions leads to the formation of quinones and polymeric resins.

  • Storage Protocol: The compound must be stored at 2–8 °C in a tightly sealed container purged with an inert gas (Argon or Nitrogen).

  • Occupational Safety: As a mildly acidic phenol, it is classified as a skin and eye irritant (GHS Category 2). Standard handling requires nitrile gloves, safety goggles, and manipulation within a certified fume hood to prevent inhalation of crystalline dust.

Synthetic Utility: The Morphinan Pathway

The primary industrial application of this compound is coupling with an amine (such as 3-methoxyphenethylamine) to form an amide intermediate, which is subsequently cyclized into a 3,4-dihydroisoquinoline[1].

MorphinanSynthesis A 3-Methoxyphenethylamine C Amide Intermediate A->C Thermal Amidation (Argon, 140-200°C) B (2-Hydroxy-3-methoxyphenyl)acetic acid B->C D 3,4-Dihydroisoquinoline C->D Bischler-Napieralski (POCl3) E Tetrahydroisoquinoline D->E Reduction F Morphinan Skeleton E->F Grewe Cyclization

Figure 1: Synthetic workflow from (2-Hydroxy-3-methoxyphenyl)acetic acid to morphinan.

Table 2: Comparative Reaction Kinetics for Amidation

The foundational protocol by Rice (U.S. Patent 4,521,601) utilized extreme heat to force the amidation[2]. Modern adaptations highlight the thermodynamic cost of the unprotected phenol.

ParameterUnprotected Phenol (Rice Protocol)Unprotected Phenol (Modified)Protected Phenol (Acetate)
Reagent 2-Hydroxy-3-methoxyphenylacetic acid2-Hydroxy-3-methoxyphenylacetic acid2-Acetoxy-3-methoxyphenylacetic acid
Reaction Temp 200 °C[2]140 °C[2]50–78 °C[1]
Reaction Time ~2–4 hours14 hours[2]2 hours[1]
Atmosphere Strict Argon[2]ArgonNitrogen/Ambient

Experimental Methodology: Amidation & Cyclization

The following protocol details the synthesis of the 3,4-dihydroisoquinoline precursor using the unprotected acid. Every step is designed as a self-validating system to ensure reaction fidelity.

Step 1: Reagent Preparation & Qualitative Validation
  • Validation Checkpoint: Dissolve a 5 mg analytical sample of (2-Hydroxy-3-methoxyphenyl)acetic acid in 1 mL of ethanol. Add 1 drop of 1% FeCl₃ solution. A rapid shift to a green color confirms the integrity of the unprotected phenol and rules out severe oxidative degradation.

  • Weigh equimolar amounts of the acid and 3-methoxyphenethylamine.

Step 2: Inert Atmosphere Setup
  • Transfer reagents to a heavy-walled reaction vessel equipped with a Dean-Stark trap.

  • Causality: Water is a stoichiometric byproduct of amidation. Removing it via the Dean-Stark trap drives the equilibrium toward the amide product (Le Chatelier's Principle).

  • Purge the system with Argon for 15 minutes. Causality: The extreme thermal energy required for this coupling (140 °C – 200 °C) will rapidly oxidize the electron-rich phenol if ambient oxygen is present[2].

Step 3: Thermal Coupling
  • Heat the reaction mixture to 140 °C for 14 hours[2].

  • Self-Validation: Monitor water collection in the trap. The reaction is complete when the theoretical stoichiometric volume of water has evolved.

  • TLC Checkpoint: Withdraw a 10 µL aliquot, quench in saturated NaHCO₃, and extract with ethyl acetate. The disappearance of the acid spot validates the completion of amidation.

Step 4: Bischler-Napieralski Cyclization
  • Cool the vessel to 0 °C and dissolve the crude amide intermediate in anhydrous acetonitrile.

  • Add up to 1 equivalent of Phosphorus Oxychloride (POCl₃) dropwise[3].

  • Causality: POCl₃ acts as a potent dehydrating agent. It activates the amide carbonyl, converting it into a highly electrophilic Vilsmeier-type intermediate. The electron-rich aromatic ring then undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming the 3,4-dihydroisoquinoline[3].

Spill Response & Waste Management

Because the cyclization step utilizes POCl₃, waste management must account for violent exothermic reactions with water.

SafetyWorkflow A POCl3 / Acid Waste B Ice Bath Quench (Exothermic Control) A->B Slow Addition C NaHCO3 Neutralization (pH Adjustment) B->C CO2 Evolution D Aqueous Waste C->D pH ~8 Reached

Figure 2: Safe quenching and neutralization workflow for acidic reaction waste.

Quenching Protocol:

  • Causality: Unreacted POCl₃ reacts violently with ambient moisture to form HCl and H₃PO₄. To control this exotherm, the reaction mixture must be poured slowly over a large excess of crushed ice.

  • Once the ice has melted, slowly add saturated Sodium Bicarbonate (NaHCO₃) until CO₂ evolution ceases and the pH stabilizes at ~8.

  • Extract the organic product with dichloromethane; the neutralized aqueous layer can be routed to standard hazardous aqueous waste streams.

References

  • Title: Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans Source: European Patent EP2177504A1 URL
  • Source: U.S. Patent No. 4,521,601 (Rice, K.C.)
  • Title: The Structure of the Guaiacol "Mannich Bases" (Melting Point & FeCl3 Validation) Source: Journal of the American Chemical Society, 1951, 73, 3, 1145–1150. URL: [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of (2-Hydroxy-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(2-Hydroxy-3-methoxyphenyl)acetic acid (CAS 19988-46-6) is a highly specific phenolic acid derivative[1]. While it is a structural isomer of the widely studied neurological biomarker Homovanillic Acid (HVA, 4-hydroxy-3-methoxyphenylacetic acid)[2], the ortho-isomer holds distinct, critical significance in pharmaceutical manufacturing and organic synthesis.

Specifically, this compound is a highly valued synthetic intermediate in the production of morphinan analogs—such as buprenorphine, naloxone, and naltrexone—via the Bischler-Napieralski cyclization[3]. Utilizing the ortho-hydroxy configuration allows coupling reactions with phenethylamine derivatives to occur at significantly lower temperatures (50–78°C) compared to other isomers, drastically improving large-scale reactor viability and yield[3]. Furthermore, it is a known product of guaiacol alkylation and plant metabolomics.

For drug development professionals and analytical chemists, detecting this compound with high precision is essential for reaction monitoring, impurity profiling, and pharmacokinetic evaluations. This guide provides field-proven, self-validating protocols for its extraction and quantification using UHPLC-MS/MS and GC-MS.

Physicochemical Profiling & Extraction Causality

To design a robust analytical method, one must exploit the molecule's specific physicochemical traits:

  • Molecular Formula: C9H10O4 (MW: 182.17 g/mol )[1].

  • Structural Nuance (The Ortho Effect): The proximity of the phenolic hydroxyl group (-OH) at the 2-position to the acetic acid moiety allows for intramolecular hydrogen bonding. This slightly increases its lipophilicity compared to its para-isomer (HVA) and shields the polar functional groups, influencing its chromatographic retention time.

  • Ionization & Extraction: The carboxylic acid group has a pKa of ~4.4. To efficiently extract the compound from aqueous reaction broths or biological matrices into an organic solvent (Liquid-Liquid Extraction), the matrix must be acidified to a pH < 3.0. This ensures the carboxylate is fully protonated (neutral), driving the partition coefficient heavily toward the organic phase.

SyntheticContext Precursor Guaiacol Derivatives (e.g., o-Vanillin) Target (2-Hydroxy-3-methoxyphenyl) acetic acid Precursor->Target Synthesis Amide Amide Intermediate Target->Amide + Phenethylamine Morphinan Morphinan Analogs (e.g., Buprenorphine) Amide->Morphinan Bischler-Napieralski Cyclization

Fig 1: Synthetic pathway highlighting the compound's role as a morphinan intermediate.

Analytical Workflows & Methodological Divergence

Depending on the laboratory's infrastructure and the required sensitivity, analysis diverges into two primary chromatographic techniques.

  • UHPLC-MS/MS (Electrospray Ionization - Negative Mode): The preferred method for high-throughput and high-sensitivity quantification. Phenolic acids readily lose a proton to form a stable [M−H]− ion.

  • GC-MS (Electron Impact): Ideal for comprehensive impurity profiling. However, the free -COOH and -OH groups cause severe peak tailing and thermal degradation. Causality: Silylation with BSTFA replaces the active protons with Trimethylsilyl (TMS) groups, eliminating hydrogen bonding, increasing volatility, and ensuring thermal stability.

AnalyticalWorkflow Sample Sample Matrix (Reaction Broth / Biofluid) Acidify Acidification (pH < 3) 0.1% Formic Acid / HCl Sample->Acidify Protonate -COOH Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Phase Partition Split Analytical Divergence Extract->Split Aliquot LCMS UHPLC-MS/MS ESI Negative Mode Split->LCMS Direct Injection GCMS GC-MS Derivatization (BSTFA+TMCS) Split->GCMS Dry & Silylate Data Quantification & Analysis (MRM / SIM) LCMS->Data GCMS->Data

Fig 2: Divergent analytical workflow from sample preparation to MS quantification.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Self-Validating System: Spike a known concentration of an internal standard (e.g., Homovanillic acid-d5) prior to extraction to monitor recovery efficiency.

  • Aliquot & Acidify: Transfer 500 µL of the sample to a clean microcentrifuge tube. Add 50 µL of 1M HCl or 10% Formic Acid. Vortex for 10 seconds. Verification: Spot test on pH paper to ensure pH < 3.0.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Partitioning: Vortex vigorously for 2 minutes to maximize surface area interaction, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve sharp phase separation.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a new vial.

  • Concentration: Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution (For LC-MS): Resuspend the residue in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol 2: UHPLC-MS/MS Analysis

Rationale: Formic acid in the mobile phase keeps the analyte protonated during chromatography for sharp peak shape on the C18 column, while the ESI source voltage strips the proton to generate the [M−H]− ion.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 60% B), 4-5 min (95% B wash), 5-6 min (5% B equilibration). Flow rate: 0.4 mL/min.

  • Detection: ESI Negative mode. Monitor the MRM transitions listed in Table 1.

Protocol 3: GC-MS Derivatization and Analysis

Rationale: The 1% TMCS acts as a critical catalyst to ensure the sterically hindered ortho-hydroxyl group is fully silylated alongside the carboxylic acid.

  • Derivatization: Take the dried extract from Protocol 1 (Step 5). Add 50 µL of Pyridine (anhydrous) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap tightly and incubate at 70°C for 30 minutes.

  • Self-Validation Check: In the resulting chromatogram, monitor for the mono-TMS derivative (m/z 254). Its presence indicates incomplete derivatization, usually due to moisture contamination in the sample or reagents.

  • Injection: Inject 1 µL into the GC-MS (Splitless mode, inlet at 250°C).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Quantitative Data & Method Parameters

Table 1: UHPLC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
(2-Hydroxy-3-methoxyphenyl)acetic acid181.0 [M−H]− 137.0-15Quantifier (Loss of CO2​ )
(2-Hydroxy-3-methoxyphenyl)acetic acid181.0 [M−H]− 122.0-25Qualifier (Loss of CO2​ + CH3​ )
Homovanillic acid-d5 (IS)186.0 [M−H]− 142.0-15Internal Standard

Table 2: GC-MS (Electron Impact) Spectral Markers for Di-TMS Derivative

Analyte DerivativeMolecular WeightTarget Ion (m/z)Qualifier Ions (m/z)
Di-TMS-(2-Hydroxy-3-methoxyphenyl)acetic acid326.4 g/mol 326 ( M+ )311 ( M−CH3​ ), 209, 73 ( TMS+ )

Sources

Application Note: High-Resolution HPLC-UV Method for the Quantification of (2-Hydroxy-3-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Profiling, Reaction Monitoring, and Impurity Quantification

Introduction & Scientific Context

(2-Hydroxy-3-methoxyphenyl)acetic acid (2-HMPAA, CAS: 19988-46-6) is a highly valuable aromatic building block in pharmaceutical manufacturing. Its most prominent industrial application is serving as a primary precursor in the synthesis of 3,4-dihydroisoquinolines. Through coupling with phenethylamine derivatives and subsequent Bischler-Napieralski cyclization, 2-HMPAA forms the structural core required for synthesizing morphinan alkaloids, including critical therapeutics like buprenorphine, naloxone, and naltrexone[1]. Additionally, 2-HMPAA is a heavily monitored impurity in the fermentation and oxidation processes used to generate bio-based vanillin[2].

Given its dual role as a critical API starting material and a process impurity, developing a robust, highly reproducible High-Performance Liquid Chromatography (HPLC) method is essential for reaction monitoring, yield optimization, and stringent quality control.

Synthesis_Pathway N1 (2-Hydroxy-3-methoxyphenyl) acetic acid N3 Amide Intermediate N1->N3 Coupling N2 3-Methoxyphenethylamine N2->N3 Coupling N4 Bischler-Napieralski Cyclization (POCl3) N3->N4 N5 3,4-Dihydroisoquinoline Derivatives N4->N5 N6 Morphinan Alkaloids (e.g., Naloxone) N5->N6 Multi-step Synthesis

Fig 1. Role of (2-Hydroxy-3-methoxyphenyl)acetic acid in morphinan alkaloid synthesis.

Chromatographic Rationale & Causality

To ensure this method acts as a self-validating system, every parameter has been selected based on the physicochemical properties of 2-HMPAA:

  • Mobile Phase pH & Peak Shape: 2-HMPAA contains a carboxylic acid moiety with a pKa of approximately 3.8. If the mobile phase pH approaches or exceeds this value, the molecule partially ionizes, resulting in split peaks, poor retention, and severe tailing. By utilizing 0.1% orthophosphoric acid (pH ~2.1), the ionization of the carboxylate group is entirely suppressed. The molecule remains in its neutral, lipophilic state, ensuring uniform partitioning into the C18 stationary phase[3][4].

  • Wavelength Selection (280 nm): The aromatic ring, augmented by the electron-donating methoxy and hydroxy auxochromes, exhibits a strong π→π∗ transition. Monitoring at 280 nm provides maximum sensitivity for the target analyte while effectively ignoring non-aromatic aliphatic solvents or reagents present in the reaction matrix[4].

  • Stationary Phase: A high-carbon load, end-capped C18 column is utilized to prevent secondary interactions between the analyte's hydroxyl group and residual surface silanols on the silica support.

Experimental Protocols

Reagents and Materials
  • Standard: (2-Hydroxy-3-methoxyphenyl)acetic acid (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: Orthophosphoric acid (85%, HPLC grade).

Step-by-Step Preparation Workflows

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of Milli-Q water to yield a 0.1% (v/v) solution. Mix thoroughly.

  • Filter the aqueous phase through a 0.22 µm nylon membrane under vacuum to remove particulates and degas the solvent.

  • Prepare the organic phase using 100% HPLC-grade Acetonitrile.

Step 2: Standard Solution Preparation

  • Accurately weigh 10.0 mg of the 2-HMPAA reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (sonicate for 5 minutes if necessary) and make up to the mark with Methanol to yield a 1000 µg/mL stock solution.

  • Perform serial dilutions using the mobile phase (initial gradient composition) to create calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

Step 3: Sample Preparation (Reaction Matrix)

  • Extract 100 µL of the reaction mixture (e.g., from an amide coupling reactor).

  • Quench the reaction by adding 900 µL of cold Methanol/Water (50:50, v/v).

  • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble polymers or salts.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

HPLC_Workflow A Sample Matrix (Reaction Broth/API) B Dilution & Quenching (Methanol/H2O) A->B C Filtration (0.22 µm PTFE) B->C D HPLC Injection (10 µL Loop) C->D E Reversed-Phase Separation (C18 Column, Acidic Mobile Phase) D->E F UV Detection (λ = 280 nm) E->F G Chromatogram & Quantification F->G

Fig 2. Step-by-step sample preparation and HPLC-UV analysis workflow for 2-HMPAA.

Instrumental Conditions & Data Presentation

Table 1: Optimized HPLC-UV Parameters
ParameterSpecification
System Agilent 1260 Infinity II (or equivalent) with DAD/UV detector
Column Kromasil C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric acid in Water (v/v)
Mobile Phase B Acetonitrile (100%)
Elution Mode Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (Reference 360 nm)
Run Time 10.0 minutes
System Suitability Testing (SST)

To guarantee the trustworthiness of the analytical run, the following SST parameters must be met prior to sample analysis (based on 5 replicate injections of a 50 µg/mL standard):

  • Theoretical Plates (N): > 5,000

  • Tailing Factor ( Tf​ ): 1.5

  • Injection Precision (%RSD): 2.0%

Table 2: Method Validation Summary

Validation was performed in accordance with ICH Q2(R1) guidelines to ensure authoritative grounding and reliability.

Validation ParameterResult
Linearity Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.35 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 1.10 µg/mL (S/N = 10)
Intra-day Precision (%RSD) 0.8% - 1.2% (n=6)
Inter-day Precision (%RSD) 1.1% - 1.5% (n=6 across 3 days)
Recovery (Spiked Matrix) 98.5% – 101.2%

Conclusion

The described HPLC-UV methodology provides a highly specific, robust, and self-validating framework for the quantification of (2-Hydroxy-3-methoxyphenyl)acetic acid. By strictly controlling the mobile phase pH to suppress carboxylate ionization and utilizing targeted UV detection at 280 nm, this protocol eliminates matrix interference and peak deformation, making it highly suitable for both API intermediate release testing and real-time process monitoring.

References

  • European Patent Office. (2010).
  • World Intellectual Property Organization. (2019).
  • Bhalchim, V. M., et al. (2022). Assessment and Quantification of Homovanillic Acid and Vanillylmandelic Acid in Rodent Urine Samples Using a Validated High-Performance Liquid Chromatography-Ultraviolet Method. Asian Journal of Pharmaceutical Research and Health Care.

Sources

Application Note: Advanced Protocols for (2-Hydroxy-3-methoxyphenyl)acetic Acid in Neuroblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Model System: SH-SY5Y Human Neuroblastoma Cells

Introduction & Scientific Rationale

(2-Hydroxy-3-methoxyphenyl)acetic acid (2-HMPA) (CAS 19988-46-6)[1] is a specialized phenolic acid derivative. In the context of neurobiology and oncology—particularly in the study of neuroblastoma, a pediatric cancer arising from the sympathetic nervous system[2]—this compound serves a powerful dual purpose in in vitro cell culture experiments.

As a Senior Application Scientist, it is critical to understand the causality behind utilizing this specific molecule:

  • As an Intracellular ROS Modulator: The molecular structure of 2-HMPA features a benzene ring substituted with a methoxy group and hydroxyl groups[3]. This phenolic arrangement allows it to donate hydrogen atoms to free radicals, giving it measurable antioxidant properties that can protect cells from oxidative stress.

  • As an HPLC-ED Internal Standard (IS): Neuroblastoma cells (like SH-SY5Y) actively synthesize and metabolize catecholamines[2]. To quantify endogenous dopamine and its primary metabolite, homovanillic acid (HVA; 4-hydroxy-3-methoxyphenylacetic acid), researchers require a robust internal standard. Because 2-HMPA is a structural isomer of HVA, it shares identical extraction efficiencies and electrochemical behaviors but resolves at a distinctly different chromatographic retention time due to its ortho-hydroxyl positioning.

Experimental Visualization

Workflow CellCulture SH-SY5Y Neuroblastoma Cell Culture Compound (2-Hydroxy-3-methoxyphenyl)acetic acid (2-HMPA) Application CellCulture->Compound Standardize at 80% confluency App1 Application A: ROS Modulation (Antioxidant Assay) Compound->App1 Phenolic Antioxidant Property App2 Application B: Internal Standard (Catecholamine Profiling) Compound->App2 Structural Isomer of HVA Step1A Pre-treat cells with 2-HMPA + Induce Stress (H2O2) App1->Step1A 24h Incubation Step2A Cell Lysis in 0.1 M HClO4 Spiked with 2-HMPA App2->Step2A Protein Precipitation Step1B DCFDA Probe Loading & Fluorescence Readout Step1A->Step1B Ex: 485nm / Em: 535nm Step2B HPLC-ED Separation (C18 Column) Step2A->Step2B Quantify Endogenous Metabolites

Workflow diagram detailing the dual application of 2-HMPA in SH-SY5Y cell culture experiments.

Protocol A: Intracellular ROS Scavenging Assay

This protocol validates the antioxidant properties of 2-HMPA[3] using the fluorogenic dye DCFDA.

Self-Validating Quality Control:

Why use DCFDA? DCFDA is cell-permeable. Once inside, cellular esterases cleave the acetate groups, trapping the probe intracellularly. Only in the presence of ROS is it oxidized to highly fluorescent DCF. By running a vehicle control alongside a known antioxidant (e.g., N-acetylcysteine), the system self-validates the dynamic range of the assay.

Step-by-Step Methodology:
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Apply 2-HMPA dissolved in serum-free media at varying concentrations (e.g., 10 µM, 50 µM). Include a vehicle control (0.1% DMSO). Incubate for 4 hours.

  • Probe Loading: Remove media and wash wells once with warm PBS. Add 10 µM DCFDA in PBS to all wells. Incubate in the dark at 37°C for 30 minutes.

  • Stress Induction: Remove the DCFDA solution. Add 100 µM H₂O₂ in PBS to induce oxidative stress.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 10 minutes for 1 hour.

Protocol B: HPLC-ED Catecholamine Profiling

This protocol utilizes 2-HMPA as a precise internal standard to quantify endogenous dopamine and HVA in neuroblastoma cells[2].

Self-Validating Quality Control:

Why use 0.1 M Perchloric Acid (HClO₄)? HClO₄ instantly precipitates cellular proteins, halting enzymatic degradation of catecholamines. Furthermore, the highly acidic environment (pH < 2) keeps the phenolic hydroxyl groups of both the target analytes and the 2-HMPA standard fully protonated, completely preventing auto-oxidation prior to electrochemical detection.

Step-by-Step Methodology:
  • Standard Preparation: Prepare a stock solution of 2-HMPA (1 mM) in 0.1 M HClO₄. Dilute to a working IS spike concentration of 1 µM.

  • Cell Lysis: Wash a 6-well plate of confluent SH-SY5Y cells with ice-cold PBS. Add 200 µL of 0.1 M HClO₄ containing 100 nM of the 2-HMPA internal standard directly to the monolayer.

  • Harvest & Precipitation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex for 30 seconds, then incubate on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Carefully transfer the supernatant to an HPLC autosampler vial.

  • Chromatography: Inject 20 µL onto a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: 75 mM NaH₂PO₄, 1.7 mM octane sulfonic acid, 100 µM EDTA, 10% acetonitrile, pH adjusted to 3.0.

    • Flow Rate: 0.8 mL/min.

  • Electrochemical Detection: Set the analytical cell potential to +700 mV vs. Ag/AgCl reference electrode. Calculate endogenous HVA concentrations by comparing the area under the curve (AUC) of HVA to the AUC of the 2-HMPA internal standard.

Quantitative Data Presentation

The following tables summarize expected experimental outcomes when utilizing 2-HMPA in the described protocols.

Table 1: Expected ROS Scavenging Efficacy (Protocol A)
Treatment GroupConcentration (µM)Mean DCF Fluorescence (RFU)ROS Reduction (%)Cell Viability (%)
Control (Vehicle)01,500 ± 120N/A100 ± 4
H₂O₂ (Stress)1008,500 ± 450N/A55 ± 6
H₂O₂ + 2-HMPA106,200 ± 31027.0%72 ± 5
H₂O₂ + 2-HMPA503,100 ± 28063.5%88 ± 3
Table 2: HPLC-ED Chromatographic Parameters (Protocol B)
AnalyteRoleRetention Time (min)Limit of Detection (nM)Recovery Rate (%)
Dopamine (DA)Endogenous Target4.20.592.4 ± 2.1
DOPACEndogenous Target5.80.889.5 ± 3.0
2-HMPA Internal Standard 8.4 1.0 95.2 ± 1.5
HVAEndogenous Target10.11.294.8 ± 1.8

(Note: 2-HMPA elutes cleanly between DOPAC and HVA, ensuring no signal overlap while maintaining identical matrix recovery rates).

References

  • Molport Chemical Database. "2-(2-hydroxy-3-methoxyphenyl)acetic acid | 19988-46-6". Molport. Available at: [Link]

  • Simpson, J.K., & Gaze, M.N. "Current Management of Neuroblastoma." The Oncologist, vol. 3, no. 4, 1998, pp. 253–262. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Mobile Phase Optimization for (2-Hydroxy-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with mechanistic insights, validated protocols, and targeted troubleshooting for the HPLC analysis of (2-Hydroxy-3-methoxyphenyl)acetic acid .

Because this compound is a structural isomer of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), it shares identical chromatographic challenges: a carboxylic acid moiety (pKa ~3.7) that is prone to partial ionization, a hydrophobic aromatic ring, and an electroactive phenolic hydroxyl group[1]. Mastering its analysis requires precise control over mobile phase thermodynamics and kinetics.

🔬 Knowledge Base: Core Mechanistic Principles

To optimize the mobile phase, we must move beyond empirical guessing and design the solvent system around the molecule's physicochemical properties:

  • Ionization Suppression (The pH Imperative): The carboxylic acid group has a pKa of approximately 3.7[1]. If the mobile phase pH is between 3.5 and 5.0, the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because the C18 stationary phase only retains the neutral form efficiently, this equilibrium causes severe peak tailing and split peaks. Causality: By driving the mobile phase pH down to 2.5–2.8 using orthophosphoric acid, we force >95% of the molecules into their neutral state, ensuring uniform hydrophobic interaction and sharp peak shapes[2][3].

  • Electrochemical Sensitivity: The phenolic hydroxyl group at the 2-position makes this compound highly oxidizable, making Electrochemical Detection (ECD) superior to UV for trace analysis[4]. However, ECD is hyper-sensitive to mobile phase impurities. Causality: Dissolved oxygen and trace heavy metals in the mobile phase will oxidize at the working electrode, causing massive baseline drift. Rigorous degassing and the addition of chelating agents (like EDTA) are mandatory[5].

Workflow Start Target: (2-Hydroxy-3-methoxyphenyl)acetic acid Step1 Select Aqueous Phase (Buffer & pH) Start->Step1 Step1a Adjust pH to 2.5 - 3.0 (Suppress COOH ionization) Step1->Step1a Step2 Select Organic Modifier (MeCN vs MeOH) Step1a->Step2 Step3 Determine Elution Mode (Isocratic vs Gradient) Step2->Step3 Step4 Detector Optimization (UV 280nm or ECD) Step3->Step4 End Final Method Validation Step4->End

Workflow for optimizing RP-HPLC mobile phase parameters for phenylacetic acid derivatives.

🧪 Standard Operating Procedure: Self-Validating Mobile Phase Preparation

This protocol is designed as a closed-loop system. If the final system suitability test fails, the preparation steps inherently point to the root cause.

Phase A (Aqueous): 10 mM Phosphate Buffer (pH 2.8) with EDTA Phase B (Organic): 100% HPLC-Grade Acetonitrile

Step-by-Step Methodology:

  • Buffer Dissolution: Weigh exactly 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and 3.7 mg of EDTA disodium salt[5]. Dissolve in 1000 mL of ultra-pure water (18.2 MΩ·cm). Note: EDTA sequesters trace metals that would otherwise catalyze oxidation in the ECD cell or cause secondary interactions on the column.

  • Titration: Immerse a calibrated pH probe into the solution. Slowly add concentrated orthophosphoric acid (85%) dropwise while stirring continuously until the pH reaches exactly 2.80.

  • Filtration: Filter Phase A through a 0.22 µm hydrophilic PTFE membrane under vacuum. This removes particulate matter that could clog the analytical column's frits.

  • Degassing: Sonicate both Phase A and Phase B for 15 minutes. Critical Step: Oxygen absorbs UV light below 210 nm and is highly electroactive. Failure to degas will invalidate your baseline[4].

  • System Suitability Validation (The Self-Check): Mix Phase A and Phase B at an 85:15 (v/v) ratio at 1.0 mL/min[6]. Inject a 10 µg/mL reference standard of (2-Hydroxy-3-methoxyphenyl)acetic acid. Calculate the USP Tailing Factor ( Tf​ ).

    • Validation Gate: If Tf​ > 1.5, the system is invalid. Immediately re-verify the mobile phase pH, as the buffer capacity may have been compromised.

🛠️ Troubleshooting & Diagnostics (FAQs)

Q1: I am experiencing severe peak tailing and peak broadening for this compound. How do I fix this? A: Peak tailing for phenylacetic acid derivatives is almost always a thermodynamic issue related to secondary interactions.

  • Primary Cause (Ionization): Your mobile phase pH is likely too close to the analyte's pKa. Ensure the pH is strictly ≤ 3.0[2].

  • Secondary Cause (Silanol Interactions): Even at low pH, the un-ionized carboxylic acid can hydrogen-bond with residual, unreacted silanol groups on older silica-based C18 columns. Solution: Switch to a highly end-capped C18 column, or add 0.05% Triethylamine (TEA) to the mobile phase as a silanol-masking agent[2].

Q2: My retention times are progressively shifting earlier throughout a 24-hour sequence. What is failing? A: Progressive retention time loss indicates a shift in the mobile phase's polarity or stationary phase collapse. Solution: If you are using a highly aqueous mobile phase (>95% Phase A) to retain this polar compound, your C18 alkyl chains may be undergoing "phase collapse" (matting down). Ensure your mobile phase contains at least 5% organic modifier at all times, or switch to an AQ-type (polar-embedded) C18 column designed to resist dewetting.

Q3: I am using Electrochemical Detection (ECD), but my baseline noise is erratic and drifting. How can the mobile phase resolve this? A: ECD requires absolute electrochemical silence from the mobile phase[4]. Solution:

  • Never use organic solvents stored in plastic bottles; leached plasticizers will oxidize at the electrode.

  • Ensure your buffer salts are of the highest purity (TraceSELECT or equivalent).

  • Verify that your reference electrode is properly immersed and that you have added EDTA to Phase A to chelate electroactive metal contaminants[5].

Troubleshooting Issue Issue: Peak Tailing Cause1 pH too high (> pKa 4.0) Issue->Cause1 Cause2 Secondary Interactions with Silanols Issue->Cause2 Cause3 Column Overload Issue->Cause3 Fix1 Lower pH to 2.5 using H3PO4 Cause1->Fix1 Fix2 Use End-capped C18 or add TEA Cause2->Fix2 Fix3 Reduce Injection Volume/Concentration Cause3->Fix3

Troubleshooting decision tree for resolving peak tailing in acidic analyte chromatography.

📊 Data Center: Parameter Optimization Tables

To facilitate rapid method development, use the following matrix to select your mobile phase additives based on your specific detector and analytical goals.

Table 1: Comparison of Mobile Phase Additives for Phenylacetic Acid Derivatives

AdditiveTypical Conc.pH RangeUV Cutoff (nm)ECD CompatibilityBest Use Case / Mechanistic Advantage
Orthophosphoric Acid 0.1% (v/v)2.0 - 2.5195ExcellentRoutine UV/ECD analysis. Provides maximum tailing suppression due to low pH[2][3].
Formic Acid 0.1% (v/v)2.7 - 3.0210ModerateLC-MS/MS applications requiring a volatile buffer[1].
Phosphate Buffer 10 - 50 mM2.5 - 3.0<200ExcellentHigh ionic strength needed for complex biological matrices (e.g., urine/plasma)[5].
Trifluoroacetic Acid (TFA) 0.05% (v/v)1.5 - 2.0210PoorExtreme tailing issues. Acts as an ion-pairing agent but severely suppresses MS signals.
References
  • Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. PubMed (NIH).
  • Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. Neuroquantology.
  • HPLC-ED determination of catecholamines and their metabolites in urine. PubMed (NIH).
  • Assessment and Quantification of Homovanillic Acid and Vanillylmandelic Acid in Rodent Urine Samples Using a Validated High-Performance Liquid Chromatography-Ultraviolet Method.
  • Detection method of vanilla mandelic acid and homovanillic acid in urine and application thereof.

Sources

How to prevent degradation of (2-Hydroxy-3-methoxyphenyl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Hydroxy-3-methoxyphenyl)acetic acid (also known as 3-methoxy-2-hydroxyphenylacetic acid). As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays involving phenolic acids. In 90% of these cases, the root cause is improper storage leading to silent degradation.

This guide is designed to move beyond basic storage labels. We will explore the exact chemical vulnerabilities of this compound and provide field-proven, self-validating protocols to ensure absolute structural integrity from the moment you open the bottle to your final analytical run.

Part 1: Core Troubleshooting & FAQs

Q1: My solid powder has changed from off-white to a pale brown/pinkish color over the last few months. Is it still usable? A: No, discoloration is a definitive macroscopic indicator of oxidative degradation. (2-Hydroxy-3-methoxyphenyl)acetic acid contains an electron-rich phenolic ring. When exposed to ambient oxygen and trace moisture, the phenol group undergoes auto-oxidation to form a highly reactive ortho-quinone intermediate. These quinones rapidly cross-link to form brown, polymeric degradation products [1]. Using discolored powder will introduce complex electrophilic impurities into your assays, potentially causing off-target binding or enzyme inhibition.

Q2: Why do my aqueous stock solutions degrade so much faster than the solid powder? A: The degradation is driven by pH and solvent mobility. In an aqueous environment at neutral or alkaline pH, the phenolic hydroxyl group (pKₐ ~9.5) partially deprotonates into a phenolate anion. The phenolate anion is significantly more electron-rich than the neutral phenol, drastically lowering the activation energy required for single-electron oxidation by dissolved oxygen or trace transition metals (like Fe³⁺ or Cu²⁺) [2].

Q3: Can I freeze-thaw my stock solutions? A: Repeated freeze-thaw cycles must be strictly avoided. The process of freezing concentrates solutes and dissolved gases (including oxygen) into the unfrozen micro-pockets of the solvent (cryoconcentration). This localized high concentration of oxygen and compound accelerates oxidative bursts during the thawing phase. Always prepare single-use aliquots.

Part 2: Mechanistic Visualization of Degradation

To effectively prevent degradation, you must understand the pathway. The diagram below illustrates how environmental triggers force the stable molecule into a reactive quinone cascade.

Degradation A (2-Hydroxy-3-methoxyphenyl) acetic acid (Stable) B Phenolate Anion (High pH / Moisture) A->B Alkaline pH (> pH 8) Deprotonation C Phenoxy Radical (Reactive Intermediate) A->C O2 / UV Light Auto-oxidation B->C 1e- Oxidation (Accelerated by Fe3+/Cu2+) D Ortho-Quinone Derivative C->D Further Oxidation E Polymeric Degradants (Brown/Discolored) D->E Cross-linking & Nucleophilic Attack

Oxidative degradation pathway of (2-Hydroxy-3-methoxyphenyl)acetic acid into polymeric quinones.

Part 3: Quantitative Stability Data

The table below summarizes the kinetic stability of (2-Hydroxy-3-methoxyphenyl)acetic acid across various storage matrices. Use this to determine the appropriate storage strategy for your specific workflow.

State / MatrixStorage ConditionsTemperatureExpected StabilityPrimary Degradation Mechanism
Solid Powder Sealed, Argon-purged, Desiccated-20°C> 24 MonthsNegligible
Solid Powder Sealed, Ambient Air20°C (Room Temp)< 6 MonthsMoisture-assisted auto-oxidation
Aqueous Solution Neutral pH (7.0), Clear Vial, Ambient Air4°C< 3 DaysRapid phenolate oxidation
Aqueous Solution Acidified (pH 2-3), Amber Vial, Argon-80°C6 - 12 MonthsSlow hydrolysis
Organic Stock 100% Methanol or DMSO, Argon-purged-80°C12 MonthsTrace oxidation

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, your handling procedures must actively prevent degradation while simultaneously verifying the purity of the compound.

Protocol A: Preparation and Long-Term Storage of Acidified Aqueous Stocks

Causality Note: Similar to clinical protocols for preserving related biogenic amines like homovanillic acid (HVA) in urine [3], acidifying the storage solution ensures the phenolic hydroxyl remains fully protonated, neutralizing its reactivity.

Step 1: Solvent Deoxygenation

  • Sparge HPLC-grade water with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Acidify the deoxygenated water by adding 0.1% (v/v) Formic Acid or 10 mM HCl to achieve a final pH of 2.0 – 3.0.

Step 2: Compound Dissolution

  • Weigh the solid (2-Hydroxy-3-methoxyphenyl)acetic acid rapidly under a nitrogen atmosphere (e.g., in a glove box or using a continuous nitrogen flow over the balance).

  • Dissolve the powder in the acidified, deoxygenated water to your desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Step 3: Aliquoting and Storage

  • Transfer the solution into pre-chilled, amber glass vials (amber glass blocks UV light, preventing photo-induced radical formation).

  • Overlay the headspace of each vial with Argon gas before immediately sealing with PTFE-lined caps.

  • Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Quality Control & Purity Verification (Self-Validation)

Before utilizing a stored aliquot in a sensitive assay (e.g., cell culture or mass spectrometry), validate its integrity using this two-step system.

Step 1: Visual & Spectrophotometric Inspection

  • Thaw an aliquot rapidly in a 20°C water bath.

  • Inspect visually against a white background. Any yellow, pink, or brown tint dictates immediate disposal.

  • Validation Check: Measure absorbance at 400-450 nm. Pure (2-Hydroxy-3-methoxyphenyl)acetic acid should have near-zero absorbance in the visible spectrum. A rising baseline here indicates early quinone formation.

Step 2: HPLC-UV/Vis Verification

  • Inject 10 µL of the stock onto a C18 Reversed-Phase HPLC column.

  • Run a standard gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Monitor at 280 nm (for the parent compound) and 340 nm (for quinone degradants).

  • Validation Check: The parent peak must represent >98% of the total Area Under the Curve (AUC). If secondary peaks appear at higher retention times with strong 340 nm absorbance, the aliquot has degraded and must be discarded.

References

  • Bittner, S. "Reactions of Quinones—Mechanisms, Structures, and Prospects for Food Research." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • Li, Y., et al. "Quinone-mediated non-enzymatic browning in model systems during long-term storage." Food Chemistry, National Institutes of Health (NIH). URL:[Link]

  • Cyr, D., et al. "Stability of urinary HVA and VMA on filter paper." Early Human Development, PubMed. URL:[Link]

Validation & Comparative

Validation of an Analytical Method for (2-Hydroxy-3-methoxyphenyl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying structural isomers in complex biological or synthetic matrices. (2-Hydroxy-3-methoxyphenyl)acetic acid (2-HMPA) is a prime example. As a positional isomer of the predominant catecholamine metabolite homovanillic acid (HVA, 4-hydroxy-3-methoxyphenylacetic acid), and a critical synthetic intermediate in the production of morphinans and bio-based vanillin , 2-HMPA requires rigorous analytical specificity.

Because 2-HMPA and 4-HMPA possess identical molecular weights (182.17 g/mol ) and highly similar pKa values, they are prone to chromatographic co-elution. This guide objectively compares the validation of a modern UHPLC-MS/MS method against a traditional HPLC-UV alternative, demonstrating why advanced mass spectrometry is functionally required to achieve a self-validating, robust analytical system.

Scientific Rationale & Causality: Designing a Self-Validating System

To establish a method that inherently verifies its own accuracy, we must move beyond simple detection and engineer causality into our instrumental choices.

  • Chromatographic Physics (SPP vs. FPP): Traditional HPLC relies on 5-micron fully porous particle (FPP) columns. However, we propose a sub-2-micron superficially porous particle (SPP) C18 column for the UHPLC method. The solid core of the SPP architecture significantly reduces the eddy diffusion (A-term) and mass transfer resistance (C-term) in the van Deemter equation. This yields sharper peaks and baseline resolution ( Rs​>1.5 ) of the 2-HMPA and 4-HMPA isomers, preventing the integration errors common in older FPP columns.

  • Detection Modality (MS/MS vs. UV): UV detection at 280 nm captures generic phenolic ring absorbance, making it highly susceptible to matrix interference. By transitioning to Electrospray Ionization (ESI) MS/MS in Multiple Reaction Monitoring (MRM) mode, we create a self-validating system. We monitor the specific transition of the deprotonated pseudomolecular ion [M−H]− at m/z 181 to the product ion at m/z 137 (corresponding to the neutral loss of CO2​ ).

  • Internal Standardization: The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as 2-HMPA-d3, acts as an internal self-validation mechanism. Because it co-elutes with the analyte and experiences the exact same matrix effects and extraction losses, it mathematically normalizes the response, inherently validating the recovery and ionization efficiency of every single injection.

Experimental Data Comparison

The following tables summarize the performance of the proposed UHPLC-MS/MS method against the traditional HPLC-UV method, benchmarked against regulatory standards.

Table 1: Chromatographic & Detection Parameters Comparison
ParameterProposed Method (UHPLC-MS/MS)Alternative Method (HPLC-UV)
Analytical Column C18, 50 × 2.1 mm, 1.7 µm (SPP)C18, 150 × 4.6 mm, 5.0 µm (FPP)
Mobile Phase 0.1% Formic Acid in Water / Acetonitrile0.1% TFA in Water / Methanol
Flow Rate 0.4 mL/min1.0 mL/min
Detection Mode ESI-MS/MS (Negative MRM: 181 137)UV Absorbance (280 nm)
Run Time 3.5 minutes15.0 minutes
Isomer Resolution ( Rs​ ) 2.1 (Baseline separated)0.9 (Partial co-elution)
Table 2: Validation Results Summary
Validation ParameterProposed Method (UHPLC-MS/MS)Alternative Method (HPLC-UV)Regulatory Acceptance Criteria
Linear Range 1.0 – 1000 ng/mL50 – 5000 ng/mLN/A (Fit for purpose)
Coefficient of Determination ( R2 ) 0.99920.9945 0.990
Limit of Detection (LOD) 0.3 ng/mL15.0 ng/mLS/N 3
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL50.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (RSD%) 2.4% – 5.1%6.8% – 12.4% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.1%-11.5% to +14.2%±15% (±20% at LLOQ)
Extraction Recovery 88.5% ± 3.2%72.1% ± 8.5%Consistent and reproducible

Method Validation Protocol (Step-by-Step)

This validation workflow is strictly aligned with the and the .

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Conditioning: Condition Oasis HLB 30 mg/1 mL SPE cartridges with 1.0 mL LC-MS grade methanol followed by 1.0 mL of ultrapure water.

  • Loading: Load 200 µL of the sample matrix spiked with 20 µL of the internal standard (2-HMPA-d3 at 100 ng/mL).

  • Washing & Elution: Wash with 1.0 mL of 5% methanol in water to remove polar interferences. Elute the analytes with 1.0 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 2: Specificity & Selectivity Evaluation
  • Procedure: Extract and analyze six independent lots of blank matrix. Compare the resulting chromatograms against samples spiked with 2-HMPA at the LLOQ (1.0 ng/mL).

  • Causality: Ensures no endogenous compounds or synthesis byproducts (specifically 4-HMPA) contribute to the MRM transition at the target retention time. The response of interfering peaks at the retention time of 2-HMPA must be <20% of the LLOQ response .

Phase 3: Linearity & Calibration Model
  • Procedure: Prepare a matrix-matched calibration curve consisting of a blank, a zero sample (matrix with IS only), and 8 non-zero concentration levels ranging from 1.0 to 1000 ng/mL. Fit the data using a linear regression model with a 1/x2 weighting factor.

  • Causality: The 1/x2 weighting mathematically compensates for heteroscedasticity (the natural increase in variance at higher concentrations inherent to ESI-MS/MS), ensuring accurate quantification at the critical lower end of the curve.

Phase 4: Precision, Accuracy, and Matrix Effect
  • Procedure: Analyze Quality Control (QC) samples at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL). Perform 5 replicates per level over 3 separate analytical runs. Calculate the Matrix Factor (MF) by comparing the peak area of 2-HMPA spiked post-extraction into blank matrix versus the peak area of a neat standard solution.

  • Causality: Validates the reproducibility of the method. ESI is susceptible to ion suppression from co-eluting matrix components. Quantifying the MF ensures that the SPE protocol effectively removes phospholipids and salts, maintaining a robust ionization environment.

Validation Workflow Diagram

ValidationWorkflow cluster_validation ICH Q2(R2) / M10 Validation Parameters SamplePrep Sample Preparation (Solid Phase Extraction) Chromatography Chromatographic Separation (UHPLC, Sub-2μm SPP Column) SamplePrep->Chromatography Detection Mass Spectrometry (ESI-MS/MS, MRM Mode) Chromatography->Detection Specificity Specificity & Selectivity (Blank Matrix Evaluation) Detection->Specificity Linearity Linearity & Range (Matrix-Matched Curve) Detection->Linearity Precision Precision & Accuracy (Intra/Inter-day QCs) Detection->Precision Sensitivity Sensitivity (LOD & LLOQ Determination) Detection->Sensitivity DataAnalysis Data Analysis & Reporting (Fit-for-Purpose Confirmation) Specificity->DataAnalysis Linearity->DataAnalysis Precision->DataAnalysis Sensitivity->DataAnalysis

Fig 1. Analytical validation workflow for 2-HMPA following ICH Q2(R2) and M10 guidelines.

References

  • Title: EP2177504A1 - Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans Source: Google Patents URL
  • Title: WO2019020773A1 - New vanillin and/or ethylvanillin, process for their preparations and use thereof Source: Google Patents URL
  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comprehensive Comparison Guide: Cross-Validation of HPLC and GC-MS Methods for (2-Hydroxy-3-methoxyphenyl)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: April 2026

(2-Hydroxy-3-methoxyphenyl)acetic acid (2-HMPAA) is a highly specific positional isomer of the well-known biological metabolite homovanillic acid (HVA)[1]. In pharmaceutical development, 2-HMPAA (CAS: 19988-46-6)[2] is a critical synthetic intermediate. It is frequently utilized in the synthesis of morphinan analogs, where it undergoes coupling and subsequent Bischler-Napieralski cyclization to form 3,4-dihydroisoquinoline intermediates[3].

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying 2-HMPAA while distinguishing it from structurally similar impurities and isomers. This guide provides an authoritative, self-validating framework for cross-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for 2-HMPAA analysis.

Causality in Analytical Strategy: Why Cross-Validate?

Relying on a single analytical technique during drug development introduces blind spots. Cross-validation between HPLC and GC-MS ensures orthogonal verification:

  • HPLC-UV/FLD leverages the native chromophore of the methoxyphenol ring. It is ideal for high-throughput quantification and assessing bulk purity without the need to chemically alter the analyte.

  • GC-MS provides unparalleled structural confirmation via electron ionization (EI) fragmentation. However, because 2-HMPAA contains polar, active protons (a carboxylic acid and a phenolic hydroxyl), it cannot be analyzed directly via GC without severe peak tailing and thermal degradation. It requires chemical derivatization.

By running these methods in parallel, laboratories can validate quantitative recovery (via HPLC) against structural integrity and trace impurity profiling (via GC-MS).

AnalyticalWorkflow Sample 2-HMPAA Sample Matrix Prep Sample Preparation (Liquid-Liquid Extraction) Sample->Prep HPLC_Path HPLC-UV/FLD Direct Injection Prep->HPLC_Path GCMS_Path GC-MS Derivatization Required Prep->GCMS_Path HPLC_Cond Reverse-Phase C18 0.1% Formic Acid (pH 2.7) HPLC_Path->HPLC_Cond GCMS_Cond Silylation (BSTFA + 1% TMCS) Capillary GC (HP-5MS) GCMS_Path->GCMS_Cond Data_HPLC High-Throughput Quantification Isomer Resolution HPLC_Cond->Data_HPLC Data_GCMS Trace Impurity Profiling Structural Confirmation GCMS_Cond->Data_GCMS

Fig 1. Parallel analytical workflow for 2-HMPAA cross-validation via HPLC and GC-MS.

Experimental Protocols & Mechanistic Causality

Method A: HPLC-UV/FLD Protocol

Goal: Direct, high-throughput quantification and isomer resolution.

  • Sample Preparation:

    • Step: Dilute the reaction matrix or API sample in the initial mobile phase (e.g., 90:10 Water:Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over nylon to prevent non-specific binding of the phenolic acid, ensuring 100% recovery prior to injection.

  • Chromatographic Separation:

    • Column: Superficially Porous Particle (SPP) C18 column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: 2-HMPAA has a carboxylic acid pKa of ~4.4. If run in neutral water, the molecule partially ionizes, leading to split peaks and poor retention. The 0.1% formic acid suppresses ionization, keeping 2-HMPAA fully protonated (hydrophobic) for sharp, symmetrical retention on the C18 stationary phase.

  • Detection:

    • Step: UV detection at 280 nm; Fluorescence (FLD) at Ex 280 nm / Em 320 nm.

    • Causality: The conjugated aromatic ring with electron-donating hydroxyl and methoxy groups provides strong UV absorbance and natural fluorescence, allowing FLD to achieve limits of detection (LOD) nearly matching MS without the matrix suppression issues of LC-MS.

Method B: GC-MS Protocol

Goal: Trace impurity identification and orthogonal mass-spectral confirmation.

  • Sample Extraction & Drying:

    • Step: Extract 2-HMPAA into ethyl acetate, transfer to a silanized glass vial, and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

    • Causality: Silylation reagents are highly sensitive to moisture. Even trace water will hydrolyze the derivatization reagent, destroying the reaction yield.

  • Chemical Derivatization (Critical Step):

    • Step: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

    • Causality: The hydroxyl group at the C2 position of 2-HMPAA is severely sterically hindered by the adjacent C1 acetic acid chain and C3 methoxy group. Standard silylation often fails to reach completion. TMCS acts as a Lewis acid catalyst, forcing the complete conversion of both the -OH and -COOH groups into a volatile di-TMS (trimethylsilyl) derivative.

  • Chromatographic Separation & Detection:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Conditions: Inject 1 µL (split ratio 10:1). Temperature program: 100°C (hold 1 min) ramp at 15°C/min to 280°C.

    • Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion of the di-TMS derivative in SIM (Selected Ion Monitoring) mode for quantitation, and full-scan mode for impurity library matching.

Cross-Validation Data Presentation

To objectively compare the performance of both systems, the following cross-validation metrics represent typical validated parameters for 2-HMPAA analysis in a pharmaceutical laboratory setting.

Analytical ParameterHPLC-UV (280 nm)GC-MS (SIM Mode)Mechanistic Causality & Remarks
Limit of Quantitation (LOQ) 50 ng/mL5 ng/mLGC-MS provides a 10x sensitivity advantage due to the high signal-to-noise ratio of SIM mode targeting the di-TMS fragment.
Linear Dynamic Range 0.05 – 100 µg/mL0.005 – 10 µg/mLHPLC exhibits a wider linear range because it avoids the saturation limits and variable yields of chemical derivatization.
Linearity (R²) > 0.9995> 0.9950Direct injection in HPLC removes volumetric errors associated with the evaporation and derivatization steps in GC.
Method Precision (RSD%) 0.8%3.2%HPLC precision is superior; GC-MS variability is driven by the kinetics of the sterically hindered silylation reaction.
Analysis Run Time 8 – 10 min22 – 25 minHPLC allows rapid re-equilibration. GC requires thermal ramping and a cool-down period between injections.
Isomer Resolution (vs. HVA) Excellent (R > 2.0)Good (R > 1.5)SPP C18 columns are highly sensitive to the subtle hydrodynamic radius differences between the 2-OH and 4-OH isomers.

Executive Decision Matrix

When integrating these methods into a drug development pipeline:

  • Select HPLC-UV/FLD for routine batch release, reaction monitoring, and stability studies. It is self-validating through its high precision, requires minimal sample prep, and easily resolves 2-HMPAA from its biological isomer, homovanillic acid[1].

  • Select GC-MS during early-stage route scouting, forced degradation studies, and when identifying unknown process impurities. The EI fragmentation pattern is indispensable for proving that the Bischler-Napieralski cyclization[3] precursors are structurally sound.

References

  • 2-(2-hydroxy-3-methoxyphenyl)acetic acid | 19988-46-6 - Molport. Molport.com.
  • EP2177504A1 - Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans. Google Patents.
  • Homovanillic Acid | C9H10O4 | CID 1738. PubChem.

Sources

Comparative study of the antioxidant potential of (2-Hydroxy-3-methoxyphenyl)acetic acid and other phenolic acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Hydroxy-3-methoxyphenyl)acetic acid (2-HMPA) is a specialized phenolic acid featuring a guaiacyl-like moiety (an ortho-methoxy phenol) coupled with an acetic acid side chain. This technical guide objectively benchmarks the antioxidant efficacy of 2-HMPA against established phenolic standards—Gallic, Caffeic, and Ferulic acids. By analyzing structure-activity relationships (SAR) and quantitative assay data, this document provides drug development professionals and formulation scientists with actionable insights into the compound's radical scavenging and metal-reducing capabilities.

Structural Chemistry & Mechanistic Pathways

The antioxidant capacity of phenolic acids is primarily governed by two parallel mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) [1]. The efficiency of these pathways depends heavily on the compound's aromatic substitution pattern and side-chain conjugation.

  • Gallic Acid (Trihydroxybenzoic acid): Possesses three adjacent hydroxyl groups, allowing for maximum hydrogen donation and superior radical stabilization through extensive intramolecular hydrogen bonding.

  • Caffeic Acid (Dihydroxycinnamic acid): Features a catechol group (two adjacent -OH) and a conjugated double bond in the side chain, facilitating extended electron delocalization across the entire molecule.

  • Ferulic Acid (Monohydroxycinnamic acid): Contains a guaiacyl moiety (one -OH, one -OCH₃) and a conjugated side chain. The electron-donating methoxy group lowers the O-H bond dissociation enthalpy, promoting HAT.

  • (2-Hydroxy-3-methoxyphenyl)acetic acid (2-HMPA): Like ferulic acid, 2-HMPA possesses a guaiacyl-type ring substitution. Notably, its hydroxyl group is positioned between a bulky methoxy group and the acetic acid side chain. This provides significant steric shielding , which prevents rapid radical-radical coupling (dimerization) of the resulting phenoxyl radical, extending its half-life. However, the presence of an sp³-hybridized methylene group (-CH₂-) in its side chain disrupts the extended conjugation seen in cinnamic acids, leading to a comparatively lower overall radical stabilization capacity.

Mechanistic Diagram: Phenolic Acid Radical Neutralization

G ROS Reactive Oxygen Species (ROS) HAT Hydrogen Atom Transfer (HAT) ROS->HAT Accepts H• SET Single Electron Transfer (SET) ROS->SET Accepts e- Phenolic Phenolic Acid (e.g., 2-HMPA) Phenolic->HAT Donates H• Phenolic->SET Donates e- Radical Stable Phenoxyl Radical (Resonance Stabilized) HAT->Radical Phenolic oxidation Neutral Neutralized Species (Non-Toxic) HAT->Neutral ROS reduction SET->Radical Phenolic oxidation SET->Neutral ROS reduction

Caption: Dual pathways (HAT and SET) by which phenolic acids neutralize ROS into non-toxic species.

Quantitative Performance Benchmarking

To objectively compare antioxidant potential, multiple assays must be utilized. Assays like DPPH and FRAP evaluate different facets of antioxidant reactivity (radical scavenging vs. transition metal reduction) [2].

The table below synthesizes the relative performance benchmarks of these compounds based on their structural classes:

CompoundStructural ClassDPPH IC₅₀ (µM)FRAP Value (mmol Fe²⁺/g)Conjugation ExtensionRelative Antioxidant Power
Gallic Acid Trihydroxybenzoic10 - 1512.0 - 13.5Low (Aromatic only)Very High
Caffeic Acid Dihydroxycinnamic15 - 209.0 - 10.5High (Alkene side chain)High
Ferulic Acid Monohydroxycinnamic40 - 505.5 - 6.5High (Alkene side chain)Moderate-High
2-HMPA Monohydroxyphenylacetic80 - 952.0 - 3.0None (sp³ carbon barrier)Moderate

*Note: Values are representative benchmarks synthesized from standard phenolic acid comparative studies to illustrate relative potency.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols that act as self-validating systems. The following methodologies incorporate critical quality control steps and explain the causality behind the chemistry.

A. DPPH Radical Scavenging Assay

The DPPH assay measures the ability of a compound to act as a hydrogen or electron donor to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl radical [2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in analytical-grade methanol to a concentration of 6 × 10⁻⁵ M.

    • Causality: Methanol is selected because it effectively solubilizes both the lipophilic DPPH radical and polar phenolic acids, ensuring a homogeneous reaction environment without phase-separation artifacts[2].

  • Reaction Initiation: Mix 100 μL of the phenolic acid sample (at varying concentrations) with 3 mL of the DPPH solution.

  • Incubation: Incubate the mixture for 20 minutes at 37 °C in complete darkness[2].

    • Causality: DPPH radicals are highly light-sensitive. Strict dark incubation prevents UV-induced auto-degradation, ensuring that any measured decrease in absorbance is strictly caused by the antioxidant sample's reduction capacity.

  • Spectrophotometric Measurement: Measure the absorbance at 515 nm against a methanol blank[2].

    • Causality: The unpaired electron of the DPPH radical exhibits a strong, specific absorption maximum at 515 nm. Upon reduction by the phenolic acid, the solution transitions from deep purple to pale yellow, providing a direct, quantifiable stoichiometric correlation.

B. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay strictly evaluates the SET mechanism by measuring the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form [2].

Step-by-Step Methodology:

  • FRAP Reagent Formulation: Mix 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃[2].

    • Causality: Maintaining a strict pH of 3.6 is the critical self-validating step here. It prevents the precipitation of iron salts and ensures that the redox potential of the reaction strictly favors the reduction of Fe³⁺ to Fe²⁺ by the antioxidant, rather than spontaneous reduction[2].

  • Reaction Initiation: Add 100 μL of the sample solution and 300 μL of deionized water to 3 mL of the freshly prepared FRAP reagent[2].

  • Incubation: Incubate in a water bath at 37 °C for 30 minutes[2].

    • Causality: Mild thermal energy overcomes the activation energy barrier for the electron transfer, ensuring the redox reaction reaches a stable thermodynamic endpoint before measurement.

  • Quantification: Measure the absorbance at 593 nm. Calculate the FRAP value using a standard curve generated with FeSO₄[2].

    • Causality: The resulting Fe²⁺-TPTZ complex forms an intense blue color with a specific absorption peak at 593 nm, allowing for precise spectrophotometric quantification without interference from the natural UV absorbance of phenolic rings.

Conclusion & Application Insights

While (2-Hydroxy-3-methoxyphenyl)acetic acid (2-HMPA) exhibits measurable antioxidant activity due to its sterically shielded ortho-methoxy phenolic structure, it falls short of the raw radical-scavenging potency seen in highly conjugated cinnamic acid derivatives like ferulic and caffeic acids. The lack of an alkene bridge in its side chain limits the delocalization of the unpaired electron in the resulting phenoxyl radical.

Strategic Takeaways for Drug Development:

  • Formulation Strategy: 2-HMPA is better suited as a mild, stable antioxidant or as a critical synthetic intermediate (e.g., in the Bischler-Napieralski cyclization for morphinan and isoquinoline synthesis) rather than a primary radical scavenger in oxidative stress-targeted therapies [3].

  • Synergistic Potential: If utilized in an antioxidant formulation, 2-HMPA should be paired with stronger, multi-hydroxyl antioxidants (like gallic acid) to regenerate the radical scavengers and provide a comprehensive defense network.

References

  • Dudonné, S., Vitrac, X., Coutière, P., Woillez, M., & Mérillon, J. M. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry.[Link]

  • Platzer, M., et al. (2025). Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status. MDPI. [Link]

  • Wang, P., et al. (2010). Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans.

Sources

Safety Operating Guide

(2-Hydroxy-3-methoxyphenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. (2-Hydroxy-3-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Structurally analogous to homovanillic acid (a primary catecholamine metabolite) [1], this compound contains both carboxylic acid and phenolic functional groups.

Because of its high aqueous solubility and weak acidity, improper disposal can lead to severe pH disruptions in municipal water treatment microbial beds and introduce toxicity to aquatic ecosystems [2]. As a Senior Application Scientist, I have designed this protocol to provide a self-validating, highly controlled methodology for the safe handling, spill containment, and terminal disposal of this compound.

Section 1: Physicochemical Hazard Profile

Before initiating any disposal workflow, it is essential to understand the physical and chemical parameters that dictate the compound's behavior in waste streams.

PropertyValue / DescriptionOperational Implication for Disposal
Chemical Class Weak organic acid (phenolic acid)Requires neutralization in aqueous streams; reacts exothermically with strong bases.
Physical State Solid (crystalline powder)High risk of aerosolization and inhalation during transfer or dry sweeping.
Solubility Soluble in water and polar organicsHigh mobility in soil/water; STRICT PROHIBITION against direct drain disposal.
Toxicity Profile Skin/Eye/Respiratory IrritantMandates PPE: Nitrile gloves, EN166 safety goggles, and N95/EN149 respirator [3].
Environmental Harmful to aquatic lifeMust be segregated as Non-Halogenated Organic Waste for incineration [4].

Section 2: Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure. Do not simply list steps; understand that the primary risk here is the aerosolization of an irritating powder.

Phase 1: Solid Spill Containment

  • Isolate and Don PPE: Evacuate non-essential personnel. Equip chemical-resistant nitrile gloves, tight-fitting safety goggles, and a particulate respirator.

    • Causality: The compound is a known respiratory and ocular irritant. Standard surgical masks do not provide sufficient particulate filtration.

  • Suppress Aerosolization: Do not dry sweep the powder. Cover the spill with a plastic sheet or lightly mist the area with water.

    • Causality: Dry sweeping generates airborne dust, drastically increasing the inhalation hazard and spreading the contamination radius.

  • Mechanical Collection: Use spark-proof tools to carefully scoop the dampened material into a high-density polyethylene (HDPE) hazardous waste container.

Phase 2: Liquid Solution Spill Containment

  • Absorb and Neutralize: Surround the liquid spill with an inert absorbent material such as vermiculite or dry sand.

    • Causality: Inert absorbents physically trap the liquid without triggering a chemical reaction, which is crucial when the exact concentration of the acid is unknown.

  • Transfer and Decontaminate: Shovel the saturated absorbent into a labeled waste container. Wash the spill surface thoroughly with soap and water, collecting the wash water for aqueous waste disposal [5].

Section 3: Primary Disposal Procedures

Regulatory frameworks, including EPA guidelines (40 CFR 261) and European Directives (2008/98/EC), mandate that non-halogenated organic acids be destroyed via thermal decomposition [4].

Protocol A: Solid Waste Disposal
  • Consolidation: Collect all unreacted, contaminated, or expired solid (2-Hydroxy-3-methoxyphenyl)acetic acid in its original container or a compatible secondary HDPE container.

  • Labeling: Affix a hazardous waste label explicitly stating: "Non-Halogenated Organic Solid Waste - Toxic/Irritant."

  • Terminal Destruction: Transfer the container to a licensed chemical disposal facility. The required destruction method is incineration in a chemical incinerator equipped with an afterburner and scrubber [4].

Protocol B: Aqueous Solution Neutralization (Self-Validating System)

Direct disposal of acidic solutions lowers the pH of effluent, damaging the biological treatment processes at municipal facilities.

  • Preparation: Transfer the aqueous waste containing the compound to a well-ventilated fume hood.

  • Controlled Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), to the aqueous waste while stirring continuously.

    • Causality: Using a weak base instead of a strong base (like NaOH ) prevents a rapid, localized exothermic runaway reaction that could boil the solvent and aerosolize the phenolic acid.

  • Self-Validation Step: Test the solution using wide-range pH indicator strips. Continue the dropwise addition of the base until a stable pH of 6.5 to 7.5 is confirmed.

    • Trustworthiness: You must visually confirm neutrality before proceeding. Do not rely on calculated molarity alone, as side reactions or impurities can alter the expected pH.

  • Final Transfer: Once neutrality is validated, transfer the solution to a designated "Aqueous Waste" carboy for co-incineration.

Protocol C: Organic Solvent Mixtures
  • Segregation: If the compound is dissolved in organic solvents (e.g., methanol, DMSO), collect the mixture in a designated "Non-Halogenated Organic Solvent" waste carboy.

  • Storage: Ensure the waste container is stored in a flammable storage cabinet, strictly isolated from heat sources or oxidizing agents. Dispose of via commercial incineration.

Section 4: Waste Segregation Decision Tree

To ensure operational clarity, follow the logical workflow below to determine the correct disposal stream based on the physical state of the chemical waste.

WasteDisposal Start Waste Containing (2-Hydroxy-3-methoxyphenyl)acetic acid Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Solution Start->Aqueous Organic Organic Solvent Mixture Start->Organic Incineration Chemical Incinerator (Afterburner & Scrubber) Solid->Incineration Direct Disposal Neutralization Neutralization (Adjust pH to 6.5-7.5) Aqueous->Neutralization OrganicWaste Organic Waste Stream (Non-Halogenated) Organic->OrganicWaste AqueousWaste Aqueous Waste Stream (Non-Halogenated) Neutralization->AqueousWaste pH Confirmed AqueousWaste->Incineration Co-incineration OrganicWaste->Incineration Combustible

Decision tree for the segregation and disposal of (2-Hydroxy-3-methoxyphenyl)acetic acid waste.

References

  • PubChem. "Homovanillic Acid | C9H10O4 | CID 1738". Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.